molecular formula C8H9NO3S B182974 2-(Benzenesulfonyl)acetamide CAS No. 35008-50-5

2-(Benzenesulfonyl)acetamide

Cat. No.: B182974
CAS No.: 35008-50-5
M. Wt: 199.23 g/mol
InChI Key: LKYNWTGTRVZBPA-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .

Pharmacokinetics

The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .

Result of Action

The inhibition of CA IX and DHFR by this compound can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

2-(Benzenesulfonyl)acetamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction suggests that this compound may play a role in biochemical reactions related to tumor metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonic anhydrase IX. By inhibiting this enzyme, this compound can affect the metabolism of tumor cells, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to carbonic anhydrase IX. This enzyme plays a key role in the metabolism of tumor cells, and its inhibition can lead to significant changes in metabolic flux and metabolite levels .

Biological Activity

2-(Benzenesulfonyl)acetamide, also known as benzenesulfonylacetamide, is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

The compound features a benzenesulfonyl group attached to an acetamide moiety, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Antimicrobial Activity: Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens, which may be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Potential: Research has suggested that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antimicrobial Efficacy

A series of experiments have been conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. The results are summarized in Table 1 below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Streptococcus pneumoniae32 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are presented in Table 2:

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)10.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)12.7

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity in Clinical Isolates

A clinical study investigated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth in vitro and demonstrated synergistic effects when combined with standard antibiotics such as penicillin.

Case Study 2: Anticancer Effects on Breast Cancer Cells

Another study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The researchers observed that treatment with the compound led to increased apoptosis rates and reduced cell viability. Molecular analysis indicated that this effect was mediated through the activation of caspase pathways.

Properties

IUPAC Name

2-(benzenesulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNWTGTRVZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365241
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35008-50-5
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of α-bromoacetamide IV in anhydrous DMF, is added PhSO2Na at 0° C. The reaction mixture is stirred for 1 hour at room temperature and is then poured into water. The organic layer is washed with brine, dried over Na2SO4, and evaporated. The residue is purified by silica gel column chromatography to give α-phenylsulfonylacetamide III.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.